molecular formula C12H14O3 B2957406 1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid CAS No. 926209-30-5

1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid

Cat. No.: B2957406
CAS No.: 926209-30-5
M. Wt: 206.241
InChI Key: WHSRBWOFSUGSHR-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid is a cyclopropane-containing carboxylic acid derivative characterized by a substituted phenyl ring at the cyclopropane core. The phenyl group features a methoxy (-OCH₃) substituent at the 3-position and a methyl (-CH₃) group at the 4-position, conferring distinct electronic and steric properties. Cyclopropane rings are known for their high ring strain, which influences reactivity and metabolic stability.

Properties

IUPAC Name

1-(3-methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-3-4-9(7-10(8)15-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSRBWOFSUGSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926209-30-5
Record name 1-(3-methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid
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Chemical Reactions Analysis

1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Key Trends :

  • Electron-donating groups (e.g., -OCH₃) generally improve synthetic yields compared to electron-withdrawing groups (e.g., -Cl) .
  • Steric hindrance from substituents (e.g., biphenyl systems) complicates cyclopropane ring formation, requiring tailored reaction conditions .

Inhibitory Effects on Enzymes

  • Cyclopropanecarboxylic acid (CCA) and 2-methyl cyclopropanecarboxylic acid (MCA) inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase, a key enzyme in ethylene biosynthesis. CCA showed stronger inhibition (IC₅₀ ~10 µM) than MCA, highlighting the sensitivity of enzyme active sites to substituent size and polarity .
  • 1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid derivatives exhibit affinity for cannabinoid and sphingosine-1-phosphate (S1P) receptors, with improved metabolic stability due to reduced ring-opening susceptibility compared to unsubstituted cyclopropane analogues .

Metabolic Pathways

  • Cyclopropane rings are metabolized via activation to carnitine derivatives (e.g., cyclopropanecarboxylate carnitine) in Fusarium oxysporum, followed by ring cleavage to γ-hydroxybutyric acid . Substituents like methoxy groups slow this degradation, enhancing bioavailability .

Physicochemical Properties

NMR and Spectral Data

  • 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid :
    • ¹H NMR (CDCl₃) : δ 7.25 (d, J = 8.7 Hz, 2H), 6.83 (d, J = 8.7 Hz, 2H), 1.63 (q, J = 3.9 Hz, 2H), 1.21 (q, J = 3.6 Hz, 2H) .
  • This compound (theorized):
    • Expected downfield shifts for aromatic protons due to electron-donating -OCH₃ and -CH₃ groups.

Molecular Weight and Solubility

  • Higher molecular weight analogues (e.g., biphenyl derivatives) exhibit reduced aqueous solubility, necessitating formulation adjustments for therapeutic use .

Biological Activity

1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid, also known by its CAS number 926209-30-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound features a cyclopropane ring substituted with a methoxy and methyl group on the aromatic phenyl ring. Its structure is crucial for its interaction with biological targets.

Property Value
Molecular Formula C12H14O2
Molecular Weight 206.24 g/mol
CAS Number 926209-30-5

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
  • Antitumor Properties : Preliminary evaluations indicate that it may possess antitumor activity, impacting cancer cell proliferation and survival .
  • Analgesic Effects : The compound has been evaluated for its analgesic properties, showing promise in pain management models .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially altering signaling pathways associated with pain and inflammation.

Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in animal models. The results showed a significant reduction in edema and inflammatory markers when administered at therapeutic doses.

Study 2: Antitumor Activity

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent.

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